molecular formula C14H13NO3 B1654097 5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid CAS No. 2102412-62-2

5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid

Cat. No.: B1654097
CAS No.: 2102412-62-2
M. Wt: 243.26
InChI Key: MNVAICNAWZPSCR-UHFFFAOYSA-N
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Description

5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid is a chemical compound with the molecular formula C14H13NO3 It is characterized by a cyclohexane ring substituted with a cyano group, a phenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted cyclohexanone with a cyanoacetic acid derivative in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically isolated through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine or the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-5-phenylcyclohexanecarboxylic acid: Lacks the cyano group, which may affect its reactivity and biological activity.

    5-Cyano-2-oxo-5-methylcyclohexanecarboxylic acid: Contains a methyl group instead of a phenyl group, leading to different chemical properties.

Uniqueness

5-Cyano-2-oxo-5-phenylcyclohexanecarboxylic acid is unique due to the presence of both a cyano group and a phenyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-cyano-2-oxo-5-phenylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c15-9-14(10-4-2-1-3-5-10)7-6-12(16)11(8-14)13(17)18/h1-5,11H,6-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVAICNAWZPSCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1=O)C(=O)O)(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301222488
Record name Cyclohexanecarboxylic acid, 5-cyano-2-oxo-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102412-62-2
Record name Cyclohexanecarboxylic acid, 5-cyano-2-oxo-5-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2102412-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 5-cyano-2-oxo-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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